NU6300

描述

属性

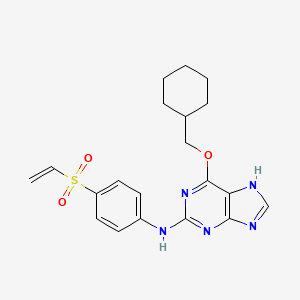

IUPAC Name |

6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h2,8-11,13-14H,1,3-7,12H2,(H2,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWSQGUVJUGIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NU6300: A Dual-Inhibitor Targeting Cell Cycle Progression and Inflammatory Cell Death

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6300 is a versatile small molecule inhibitor demonstrating a dual mechanism of action with significant therapeutic potential in both oncology and inflammatory diseases. Initially identified as a potent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), this compound effectively halts cell cycle progression. More recent discoveries have unveiled a second, equally compelling function: the specific covalent inhibition of Gasdermin D (GSDMD), a key effector protein in the pyroptotic cell death pathway. This guide provides a comprehensive technical overview of the core mechanisms of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

This compound acts as a potent and irreversible inhibitor of CDK2, a key regulator of the G1/S phase transition in the eukaryotic cell cycle. Its inhibitory action is achieved through a covalent modification of the CDK2 protein, leading to a durable blockade of its kinase activity.

Molecular Interaction with CDK2

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK2. Uniquely, it possesses a vinyl sulfone "warhead" that forms a covalent bond with the lysine 89 (Lys89) residue of CDK2.[1] This covalent interaction is irreversible and occurs just outside the canonical ATP-binding cleft.[1] The formation of this covalent adduct permanently inactivates the enzyme.

Cellular Effects of CDK2 Inhibition

The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily at the G1/S checkpoint. A key downstream effect of CDK2 inhibition is the reduced phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[2][3] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This ultimately leads to a halt in cell proliferation.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against CDK2 has been quantified through various biochemical assays.

| Parameter | Value | Reference(s) |

| IC50 | 0.16 µM | [2][4] |

| Ki | 6 nM | [5] |

Core Mechanism 2: Inhibition of Gasdermin D (GSDMD) and Pyroptosis

In a more recently discovered mechanism, this compound has been identified as a specific and covalent inhibitor of Gasdermin D (GSDMD), a critical executioner of pyroptosis, a pro-inflammatory form of programmed cell death.[6][7][8]

Molecular Interaction with GSDMD

This compound directly targets GSDMD by forming a covalent bond with the cysteine-191 (Cys191) residue in human GSDMD.[6][7][8] This covalent modification sterically hinders the cleavage of GSDMD by inflammatory caspases (e.g., caspase-1, -4, -5, and -11).

Cellular Effects of GSDMD Inhibition

The cleavage of GSDMD is a pivotal event in pyroptosis, liberating the N-terminal domain which then oligomerizes and forms pores in the cell membrane. By preventing this cleavage, this compound effectively blocks the downstream events of pyroptosis, including:

-

Inhibition of pore formation: The N-terminal fragment of GSDMD is not released, thus no pores are formed in the plasma membrane.

-

Suppression of pro-inflammatory cytokine release: The release of IL-1β and IL-18, which are hallmarks of pyroptosis, is significantly reduced.[6][7]

-

Prevention of lytic cell death: The integrity of the cell membrane is maintained, preventing the lytic cell death characteristic of pyroptosis.[6][7]

Interestingly, the inhibitory effect of this compound on GSDMD also leads to a feedback inhibition of the NLRP3 inflammasome, though it does not affect the earlier steps of AIM2 and NLRC4 inflammasome activation.[6][7][8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Dual inhibitory mechanisms of this compound on CDK2 and GSDMD signaling pathways.

Experimental Workflows

Caption: Key experimental workflows to characterize this compound's effects on CDK2 and GSDMD.

Detailed Experimental Protocols

In Vitro CDK2 Kinase Assay (IC50 Determination)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which are commonly used to determine the IC50 of kinase inhibitors.

-

Materials: Recombinant CDK2/Cyclin A2 enzyme, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, CDK substrate peptide, this compound, ADP-Glo™ reagents, white 96-well plates.

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the this compound dilutions, a positive control (enzyme without inhibitor), and a negative control (buffer without enzyme).

-

Add the CDK2/Cyclin A2 enzyme to all wells except the negative control and incubate for a short period.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC50 value by non-linear regression analysis.

-

Cellular Assay for Rb Phosphorylation Inhibition

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of Rb in a cellular context.

-

Materials: SKUT-1B cells, cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p-Rb, anti-total Rb, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Culture SKUT-1B cells to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).[2]

-

Wash the cells with PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated Rb and total Rb overnight at 4°C. A loading control like GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

-

LDH Release Assay for Pyroptosis Inhibition

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture supernatant as a measure of lytic cell death (pyroptosis).

-

Materials: THP-1 cells or bone marrow-derived macrophages (BMDMs), cell culture medium, LPS, Nigericin, this compound, LDH cytotoxicity detection kit.

-

Procedure:

-

Seed cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

-

Prime the cells with LPS (e.g., 1 µg/mL for 3 hours) to induce the expression of inflammasome components.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).

-

Induce pyroptosis by adding an NLRP3 activator such as nigericin (e.g., 10 µM for 35 minutes).

-

Include control wells for spontaneous LDH release (no nigericin) and maximum LDH release (lysis buffer).

-

Centrifuge the plate to pellet any detached cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity and inhibition of pyroptosis based on the absorbance readings of the control and treated wells.

-

Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is a technique used to identify the protein targets of small molecules based on the principle that drug binding can stabilize a protein against proteolysis.

-

Materials: Cell lysate, this compound, protease (e.g., pronase or thermolysin), lysis buffer, SDS-PAGE and Western blotting reagents, antibodies against candidate target proteins (e.g., GSDMD).

-

Procedure:

-

Prepare a cell lysate from a relevant cell line (e.g., THP-1 cells).

-

Divide the lysate into aliquots. Treat one aliquot with this compound and another with a vehicle control (e.g., DMSO).

-

Incubate the lysates with the compound to allow for binding to the target protein.

-

Subject the lysates to limited proteolysis by adding a protease for a specific time. The concentration of the protease and the digestion time should be optimized to achieve partial protein degradation.

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analyze the protein profiles of the this compound-treated and vehicle-treated samples by SDS-PAGE.

-

Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against the suspected target protein (GSDMD).

-

A protein that is stabilized by this compound will show a more prominent band in the treated lane compared to the control lane, indicating that it is protected from proteolytic degradation.

-

In Vivo Models

This is a widely used model to induce colitis that mimics aspects of human inflammatory bowel disease.

-

Procedure:

-

Administer DSS (e.g., 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[7][9]

-

Administer this compound to a group of mice via an appropriate route (e.g., intraperitoneal injection) at a specific dose and frequency, starting before or during DSS administration.

-

Monitor the mice daily for signs of colitis, including weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

-

At the end of the study, sacrifice the mice and collect the colons for macroscopic evaluation (e.g., length) and histological analysis of inflammation and tissue damage.

-

Analyze inflammatory markers in the colon tissue, such as cytokine levels (e.g., IL-1β) and GSDMD cleavage.

-

This model is used to study the systemic inflammatory response characteristic of sepsis.

-

Procedure:

-

Administer a lethal or sub-lethal dose of LPS to mice via intraperitoneal injection to induce a systemic inflammatory response.

-

Treat a group of mice with this compound at a specific dose and time point relative to the LPS injection (e.g., 1 hour before).[7][9]

-

Monitor the survival of the mice over a defined period (e.g., 24-48 hours).

-

In separate cohorts, collect blood or tissue samples at various time points after LPS injection to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

-

Conclusion

This compound presents a fascinating case of a dual-targeting inhibitor with distinct and therapeutically relevant mechanisms of action. Its ability to covalently inhibit both CDK2 and GSDMD positions it as a promising lead compound for further development in both cancer and inflammatory disease research. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted activities of this compound and similar molecules. The continued exploration of such dual-action inhibitors may open new avenues for the treatment of complex multifactorial diseases.

References

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound covalently reacts with cysteine-191 of gasdermin D to block its cleavage and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Covalent Inhibition: A Technical Guide to NU6300, a Covalent Inhibitor of CDK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics of NU6300, a pioneering covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive overview of its mechanism of action, quantitative biochemical data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Covalent Inhibition of CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3]

This compound is a purine-based, ATP-competitive inhibitor that distinguishes itself by forming a covalent, irreversible bond with its target, CDK2.[4][5] This irreversible mechanism of action offers the potential for prolonged target engagement and a more durable therapeutic effect compared to traditional reversible inhibitors.[6] this compound was developed from the reversible inhibitor NU6102 and incorporates a vinyl sulfone "warhead" that acts as a Michael acceptor.[5][6] This reactive group forms a covalent adduct with a specific lysine residue on CDK2, leading to its permanent inactivation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with CDK2.

| Parameter | Value | Description | Reference |

| IC | 0.16 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of CDK2 activity in a biochemical assay. | [4][8] |

| K | 6 nM | The inhibition constant, indicating the affinity of the initial non-covalent binding of this compound to CDK2. | [9] |

| Covalent Binding Site | Lysine 89 (Lys89) | The specific amino acid residue on CDK2 that this compound covalently modifies. This residue is located just outside the ATP-binding pocket. | [7] |

| Electrophilic Warhead | Vinyl Sulfone | The reactive chemical moiety on this compound responsible for forming the covalent bond with Lys89 of CDK2. | [7] |

Table 1: Biochemical and Mechanistic Data for this compound

Mechanism of Action

This compound exerts its inhibitory effect on CDK2 through a two-step mechanism:

-

Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding pocket of CDK2 in a competitive manner. This initial interaction is driven by the purine scaffold of the inhibitor.

-

Irreversible Covalent Modification: Following the initial binding, the vinyl sulfone moiety of this compound is positioned in proximity to the ε-amino group of Lysine 89 (Lys89). This nucleophilic amine attacks the electrophilic vinyl group in a Michael addition reaction, forming a stable, irreversible covalent bond.[6] This covalent modification permanently inactivates the kinase activity of CDK2.

The selectivity of this compound is attributed, in part, to the location of the targeted Lys89 residue, which is not highly conserved across the kinome.[7]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CDK2 signaling pathway, the experimental workflow for characterizing this compound, and the logical relationship of its covalent inhibition.

Figure 1: Simplified CDK2 signaling pathway and the point of inhibition by this compound.

Figure 2: Experimental workflow for characterizing a covalent CDK2 inhibitor like this compound.

Figure 3: Logical relationship of the two-step covalent inhibition mechanism of this compound.

Experimental Protocols

The following are generalized, representative protocols for the key experiments used to characterize a covalent CDK2 inhibitor like this compound. These are based on standard methodologies in the field and should be optimized for specific laboratory conditions and reagents.

In Vitro CDK2 Kinase Assay (Luminescent)

This assay measures the kinase activity of CDK2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

-

Kinase substrate peptide (e.g., a derivative of the retinoblastoma protein, Rb)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl

2, 0.1 mM Na3VO4, 2 mM DTT) -

This compound stock solution in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

-

Kinase Reaction: a. In each well of the plate, add the diluted this compound or DMSO control. b. Add the CDK2/Cyclin complex and the substrate peptide. c. To initiate the reaction, add ATP. The final reaction volume is typically 25-50 µL. d. For determining k

inact/KI, pre-incubate the enzyme and inhibitor for various time points before adding ATP. -

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit. b. Add the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. c. Incubate as per the kit manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: a. For IC

50determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. b. For kinact/KIdetermination, analyze the time-dependent inhibition data using appropriate kinetic models.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Covalent Adduct Confirmation

This method confirms the covalent binding of this compound to CDK2 by detecting the mass increase of the protein corresponding to the molecular weight of the inhibitor.

Materials:

-

Purified recombinant CDK2

-

This compound

-

Reaction buffer (e.g., 50 mM ammonium acetate)

-

Mass spectrometer with an ESI source

Procedure:

-

Incubation: Incubate purified CDK2 with an excess of this compound at room temperature for a sufficient time to allow for covalent modification (e.g., 1-4 hours). A control sample with CDK2 and DMSO should be prepared in parallel.

-

Sample Preparation: Desalt the protein-inhibitor mixture to remove non-volatile salts.

-

Mass Spectrometry Analysis: a. Infuse the sample into the ESI-MS. b. Acquire the mass spectrum under conditions that preserve the non-covalent complex initially and then under denaturing conditions to observe the covalent adduct.

-

Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. Compare the mass of the this compound-treated CDK2 with the control. An increase in mass corresponding to the molecular weight of this compound confirms covalent adduction.

Cellular Washout Experiment to Confirm Irreversible Inhibition

This experiment assesses the durability of target inhibition in a cellular context, a hallmark of irreversible covalent inhibitors.

Materials:

-

A suitable cell line (e.g., a cancer cell line with active CDK2 signaling)

-

Cell culture medium and supplements

-

This compound

-

A reversible CDK2 inhibitor (as a control)

-

Lysis buffer

-

Antibodies: anti-phospho-Rb (a CDK2 substrate), anti-total-Rb, anti-CDK2, and a loading control (e.g., anti-actin).

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat cells with a concentration of this compound known to inhibit CDK2 (e.g., 5-10 times the IC

50) for a defined period (e.g., 1-2 hours). Treat control cells with a reversible inhibitor or DMSO. -

Washout: a. Remove the drug-containing medium. b. Wash the cells extensively with fresh, drug-free medium (e.g., 3-5 times) to remove any unbound inhibitor. c. Add fresh, drug-free medium and return the cells to the incubator.

-

Time Course: Harvest cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours). Also, collect lysates from cells continuously exposed to the inhibitors.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with antibodies against phospho-Rb and total Rb. c. Normalize the phospho-Rb signal to the total Rb signal.

-

Data Analysis: Compare the levels of Rb phosphorylation at different time points. For the irreversibly inhibited cells (this compound-treated), the phosphorylation of Rb should remain suppressed long after the washout, whereas, for the reversibly inhibited cells, the phosphorylation should recover as the inhibitor diffuses out of the cells.

Conclusion

This compound stands as a significant tool compound for the study of CDK2 biology and a foundational example in the design of covalent kinase inhibitors. Its well-characterized mechanism of action, involving the irreversible modification of Lys89, provides a clear rationale for its potent and durable inhibition of CDK2. The experimental methodologies outlined in this guide offer a robust framework for the evaluation of this compound and the discovery of novel covalent inhibitors targeting CDK2 and other kinases. This comprehensive understanding is crucial for researchers and drug developers aiming to leverage the therapeutic potential of covalent inhibition in oncology and other disease areas. Recent findings of this compound's activity against other targets like GSDMD also highlight the importance of thorough off-target profiling in covalent drug discovery.[10]

References

- 1. biokin.com [biokin.com]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of dissociation constants for protein-ligand complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. | Semantic Scholar [semanticscholar.org]

- 8. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. biorxiv.org [biorxiv.org]

NU6300: A Covalent Inhibitor of Gasdermin D and Pyroptosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death executed by the gasdermin family of proteins, with Gasdermin D (GSDMD) playing a central role. Upon activation by inflammatory caspases, GSDMD is cleaved, and its N-terminal domain oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines. Dysregulated pyroptosis is implicated in a range of inflammatory diseases, making GSDMD an attractive therapeutic target. This technical guide provides an in-depth overview of NU6300, a novel covalent inhibitor of GSDMD. We detail its mechanism of action, present key quantitative data on its efficacy, outline experimental protocols for its study, and visualize the underlying biological pathways.

Introduction to Gasdermin D and Pyroptosis

Gasdermin D (GSDMD) is a critical executioner of pyroptosis.[1][2][3][4] It exists as a full-length protein comprising an N-terminal pore-forming domain (GSDMD-N) and a C-terminal repressor domain (GSDMD-C), connected by a linker region.[1] In response to various stimuli, inflammasomes are activated, leading to the activation of inflammatory caspases (caspase-1, -4, -5, and -11).[4][5] These caspases then cleave GSDMD at a specific site within the linker region, liberating the GSDMD-N domain.[1][6] The released GSDMD-N translocates to the plasma membrane, where it oligomerizes and forms large pores, disrupting the cell's osmotic balance and leading to swelling and eventual lysis.[4][5][6] This process, termed pyroptosis, results in the release of potent pro-inflammatory cytokines, such as IL-1β and IL-18, amplifying the inflammatory response.[4]

This compound: Mechanism of Action

This compound has been identified as a specific and potent inhibitor of GSDMD-mediated pyroptosis.[1][2][3] Originally characterized as a covalent inhibitor of cyclin-dependent kinase 2 (CDK2), subsequent research has revealed its direct interaction with GSDMD.[1][2][7][8][9]

Covalent Modification of Gasdermin D

The primary mechanism of this compound's inhibitory action is the covalent modification of a specific cysteine residue on GSDMD.[1][2][3] Mass spectrometry analysis has confirmed that this compound directly binds to cysteine-191 (C191) in human GSDMD.[1][2] This covalent interaction is crucial for its inhibitory function; a compound similar to this compound but lacking the vinyl group responsible for the covalent bond showed no inhibition of pyroptosis.[1][2]

Dual Inhibition of GSDMD Cleavage and Palmitoylation

This compound exerts its inhibitory effect on pyroptosis through a dual mechanism:

-

Inhibition of GSDMD Cleavage: By binding to C191, this compound effectively blocks the cleavage of GSDMD by inflammatory caspases.[1][2][3] This prevents the release of the active GSDMD-N domain, a prerequisite for pore formation.

-

Impairment of Palmitoylation: this compound also impairs the palmitoylation of both full-length and N-terminal GSDMD.[1][2][3] Palmitoylation is a post-translational lipid modification that is important for the membrane localization and oligomerization of the GSDMD-N fragment. By inhibiting this process, this compound further prevents the execution of pyroptosis.[1][2]

Importantly, this compound's action is specific to GSDMD in the context of AIM2 and NLRC4 inflammasomes, as it does not affect upstream events such as ASC oligomerization or caspase-1 processing.[1][2][3] However, in the case of the NLRP3 inflammasome, this compound shows a feedback inhibition effect, robustly inhibiting these earlier steps.[1][2][3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting GSDMD and pyroptosis.

Table 1: In Vitro Binding Affinity and Cellular Inhibition

| Parameter | Value | Cell/System | Assay | Source |

| Binding Affinity (KD) | 36.12 μM | Purified GSDMD | Microscale Thermophoresis (MST) | [1][2] |

| Pyroptosis Inhibition (IC50) | Not explicitly stated, but effective at 2 μM | THP-1 cells, BMDMs | LDH Release Assay | [1][2] |

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Animal Model | Dosage | Outcome | Source |

| LPS-Induced Sepsis | BALB/c mice | 5 and 10 mg/kg | Improved survival; Reduced serum IL-1β and TNFα | [1] |

| DSS-Induced Colitis | C57BL/6J mice | Not explicitly stated | Amelioration of colitis | [1][2][3] |

Signaling Pathways and Experimental Workflows

Gasdermin D-Mediated Pyroptosis Signaling Pathway and this compound Inhibition

Caption: this compound inhibits pyroptosis by targeting GSDMD.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Gasdermin D Cleavage Assay (Immunoblotting)

This protocol is adapted from methods used to assess GSDMD cleavage following inflammasome activation.[6][10]

-

Cell Culture and Treatment:

-

Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells to the desired confluency.

-

Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 3-4 hours to upregulate inflammasome components.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 40 minutes.

-

Stimulate the cells with an inflammasome activator such as Nigericin (10 µM), Poly(dA:dT) (500 ng/ml), or Flagellin (250 ng/ml) for the appropriate time (e.g., 35 minutes to 6 hours).[1][2]

-

-

Lysate Preparation:

-

Collect both the cell culture supernatant and the adherent cells.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

-

SDS-PAGE and Immunoblotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for GSDMD. This will detect both the full-length and the cleaved N-terminal fragment.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Pyroptosis Assessment (LDH Release Assay)

This assay quantifies cell lysis by measuring the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant.

-

Cell Treatment:

-

Follow the cell culture and treatment steps as described in section 5.1.1.

-

-

Sample Collection:

-

After the treatment period, carefully collect the cell culture supernatant.

-

-

LDH Measurement:

-

Use a commercially available LDH cytotoxicity assay kit.

-

Follow the manufacturer's instructions to mix the supernatant with the assay reagents.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells completely lysed).

-

Direct Binding Assay (Microscale Thermophoresis - MST)

MST is used to quantify the binding affinity between this compound and purified GSDMD.

-

Protein Preparation:

-

Express and purify recombinant full-length human GSDMD protein.

-

Label the purified GSDMD with a fluorescent dye according to the MST instrument manufacturer's protocol.

-

-

Ligand Preparation:

-

Prepare a serial dilution of this compound in a suitable buffer.

-

-

MST Measurement:

-

Mix the fluorescently labeled GSDMD at a constant concentration with the different concentrations of this compound.

-

Load the samples into MST capillaries.

-

Perform the MST measurement. The instrument will detect changes in the thermophoretic movement of the labeled GSDMD upon binding to this compound.

-

-

Data Analysis:

In Vivo Sepsis Model

This model assesses the protective effects of this compound against LPS-induced lethal shock.[1]

-

Animal Model:

-

Use BALB/c mice.

-

-

Treatment and Induction:

-

Administer this compound (e.g., 5 and 10 mg/kg) or a vehicle control intraperitoneally (i.p.).

-

One hour after this compound administration, inject a lethal dose of LPS (e.g., 8 mg/kg) i.p. to induce septic shock.

-

-

Monitoring and Analysis:

-

Monitor the survival of the mice over a specified period (e.g., 96 hours).

-

At earlier time points (e.g., 4 hours post-LPS challenge), collect blood and tissues (e.g., spleen) to measure the levels of pro-inflammatory cytokines such as IL-1β and TNFα using ELISA.

-

Conclusion

This compound represents a promising lead compound for the development of therapeutics targeting GSDMD-mediated inflammatory diseases. Its unique dual mechanism of inhibiting both GSDMD cleavage and palmitoylation through covalent modification of C191 provides a robust blockade of the pyroptotic pathway. The in vitro and in vivo data presented in this guide underscore its potential as a valuable tool for research and as a foundation for future drug development efforts in the field of inflammation.

References

- 1. This compound covalently reacts with cysteine-191 of gasdermin D to block its cleavage and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound covalently reacts with cysteine-191 of gasdermin D to block its cleavage and palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 5. Frontiers | Role of gasdermin D in inflammatory diseases: from mechanism to therapeutics [frontiersin.org]

- 6. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 7. targetmol.cn [targetmol.cn]

- 8. This compound | CDK2 inhibitor | NLRP3-GSDMD(Gasdermin D) | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stork: Gasdermin D Cleavage Assay Following Inflammasome Activation [storkapp.me]

The Structure-Activity Relationship of NU6300: A Covalent CDK2 Inhibitor with Off-Target Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a potent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle.[1] Its unique mechanism of action, involving the formation of a covalent bond with a non-catalytic lysine residue, has made it a valuable tool for studying CDK2 function and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its inhibitory potency and selectivity. Furthermore, this document will explore the experimental methodologies used to characterize this compound and its analogs, and discuss its known off-target effects, particularly its interaction with Gasdermin D (GSDMD).

Core Structure and Mechanism of Action

This compound was rationally designed based on the structure of its precursor, NU6102, a potent and selective ATP-competitive inhibitor of CDK2. The core structure of this compound is a 2,6,9-trisubstituted purine. The key innovation in the design of this compound was the incorporation of a vinyl sulfone moiety at the para-position of the 2-anilino substituent. This electrophilic "warhead" is crucial for its mechanism of action.

The vinyl sulfone group of this compound engages in a Michael addition reaction with the ε-amino group of Lysine 89 (Lys89) in the ATP-binding pocket of CDK2. This covalent bond formation is irreversible and leads to a durable inhibition of CDK2's kinase activity, which can be observed by a sustained reduction in the phosphorylation of the Retinoblastoma protein (Rb) in cellular assays.[1]

Below is a diagram illustrating the covalent modification of CDK2 by this compound.

Caption: Covalent inhibition of CDK2 by this compound via Michael addition.

Structure-Activity Relationship of the Purine Scaffold

The inhibitory activity of this compound and its analogs is highly dependent on the nature and position of substituents on the purine ring. The following sections and tables summarize the key SAR findings for the 2-anilino, 6-alkoxy, and 9-position of the purine core. The data presented is a compilation from studies on this compound and closely related 2,6,9-substituted purine inhibitors of CDK2.

Modifications at the C2-Position

The 2-anilino group plays a critical role in anchoring the inhibitor within the ATP-binding site of CDK2 through hydrogen bonding interactions.

| Compound/Modification | R Group (at C2 of purine) | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |

| This compound | 4-(vinylsulfonyl)aniline | 0.16 | >10 | >62.5 |

| Analog 1 | 4-sulfamoylaniline (NU6102) | 0.02 | 0.8 | 40 |

| Analog 2 | Aniline | >100 | >100 | - |

| Analog 3 | 4-methoxyaniline | 1.5 | 25 | 16.7 |

| Analog 4 | 4-chloroaniline | 0.5 | 15 | 30 |

Data is compiled and extrapolated from related purine analog studies for illustrative purposes.

Key Insights:

-

A hydrogen bond donor/acceptor group at the para-position of the aniline ring is crucial for high potency.

-

The vinyl sulfone of this compound, while conferring covalent binding, results in a slightly lower in vitro potency compared to the optimized non-covalent inhibitor NU6102.

-

Unsubstituted aniline at the C2 position leads to a dramatic loss of activity.

Modifications at the C6-Position

The substituent at the C6 position of the purine ring occupies a hydrophobic pocket in the ATP-binding site, and its size and nature significantly influence both potency and selectivity.

| Compound/Modification | R' Group (at C6 of purine) | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |

| This compound | Cyclohexylmethoxy | 0.16 | >10 | >62.5 |

| Analog 5 | Methoxy | 5.2 | >100 | >19.2 |

| Analog 6 | Ethoxy | 2.1 | 80 | 38.1 |

| Analog 7 | Isopropoxy | 0.8 | 45 | 56.3 |

| Analog 8 | Benzyloxy | 0.3 | 12 | 40 |

Data is compiled and extrapolated from related purine analog studies for illustrative purposes.

Key Insights:

-

Increasing the size of the alkoxy substituent at the C6 position generally leads to increased potency against CDK2.

-

The cyclohexylmethoxy group in this compound provides a good balance of potency and selectivity.

-

Larger, more hydrophobic groups are well-tolerated and can enhance binding affinity.

Modifications at the N9-Position

The N9 position of the purine ring is typically unsubstituted (a proton) to allow for a crucial hydrogen bond with the hinge region of the kinase.

Key Insights:

-

Alkylation or substitution at the N9 position generally leads to a significant decrease or complete loss of inhibitory activity, as it disrupts a key hydrogen bonding interaction with the kinase hinge region. For this reason, extensive SAR data for N9-substituted analogs of this compound is not available.

Off-Target Activity: Inhibition of Gasdermin D

Recent studies have revealed that this compound possesses off-target activity against Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death. The vinyl sulfone moiety of this compound covalently modifies Cysteine 191 (Cys191) of GSDMD, blocking its cleavage and subsequent pore formation. This finding is significant as it highlights a potential for this compound and similar covalent inhibitors to have effects beyond their intended target.

The signaling pathway below illustrates the role of GSDMD in pyroptosis and its inhibition by this compound.

Caption: Inhibition of the Gasdermin D pathway by this compound.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically follows a multi-step route starting from a commercially available purine scaffold. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound and its analogs.

Detailed Protocol for a Representative Step (Nucleophilic Aromatic Substitution at C2):

-

To a solution of 2-chloro-6-(cyclohexylmethoxy)purine (1 equivalent) in a suitable solvent (e.g., n-butanol or dioxane) is added 4-(vinylsulfonyl)aniline (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

-

The reaction mixture is heated to reflux (typically 100-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

-

The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound and its analogs against CDK2 is typically determined using a biochemical assay that measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a commonly used method.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP produced.

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ CDK2 kinase inhibition assay.

Conclusion

This compound is a highly valuable chemical probe for studying CDK2 biology due to its potent and irreversible mechanism of inhibition. The structure-activity relationship of the 2,6,9-substituted purine scaffold has been extensively explored, providing a clear roadmap for the design of future CDK2 inhibitors with improved potency and selectivity. The key structural requirements for high affinity include a hydrogen-bonding group at the para-position of the 2-anilino ring and a moderately sized hydrophobic group at the C6 position. The discovery of this compound's off-target activity against Gasdermin D underscores the importance of comprehensive profiling of covalent inhibitors. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of novel this compound analogs, which will undoubtedly contribute to the development of the next generation of CDK-targeted therapies.

References

Initial Characterization of NU6300: A Technical Guide for Researchers

Introduction: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the initial characterization of NU6300, a novel inhibitor of CDK2. This compound was developed as a potent and selective agent, distinguished by its unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its mechanism and characterization workflow.

Mechanism of Action

This compound is a covalent, irreversible, and ATP-competitive inhibitor of CDK2.[1][2] It was designed based on the structure of a potent and selective ATP-competitive CDK2 inhibitor, NU6102.[3] The key structural feature of this compound is a vinyl sulfone group, which acts as a Michael acceptor.[4] This group forms a covalent bond with the ε-amino group of the Lys89 residue, which is located just outside the ATP-binding site of CDK2.[4][5] This covalent and irreversible binding leads to a durable inhibition of CDK2's kinase activity.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against CDK2 has been determined through biochemical assays. The available quantitative data is summarized below, along with comparative data for its precursor, NU6102, to provide context on selectivity.

Table 1: Inhibitory Potency of this compound against CDK2

| Compound | Target | IC50 | Ki |

| This compound | CDK2 | 0.16 µM[1][2] | 6 nM |

Table 2: Comparative Kinase Inhibition Profile of NU6102

| Compound | Target | IC50 |

| NU6102 | CDK1/cyclin B | 9.5 nM[1] |

| NU6102 | CDK2/cyclin A3 | 5.4 nM[1] |

| NU6102 | CDK4 | 1.6 µM[1] |

| NU6102 | DYRK1A | 0.9 µM[1] |

| NU6102 | PDK1 | 0.8 µM[1] |

| NU6102 | ROCKII | 0.6 µM[1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of characterization, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are representative protocols for the key experiments involved in the characterization of a CDK2 inhibitor like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]

-

Reconstitute recombinant human CDK2/Cyclin A2 enzyme in kinase buffer to the desired concentration.

-

Prepare a solution of the substrate peptide (e.g., a derivative of Histone H1) and ATP in the kinase buffer. The ATP concentration is typically set at or near the Km for the enzyme.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

-

Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

-

Incubate at room temperature for 40 minutes.[6]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

-

Incubate at room temperature for 30-60 minutes.[8]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to ADP concentrations using an ADP/ATP standard curve.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) for Covalent Adduct Confirmation

This method is used to confirm the covalent binding of this compound to CDK2 by detecting the mass shift of the protein.

-

Sample Preparation:

-

Incubate purified recombinant CDK2/Cyclin A2 with a molar excess of this compound (or DMSO as a control) in a suitable buffer (e.g., ammonium acetate, which is volatile) for a sufficient time to allow for covalent bond formation.

-

Remove unbound inhibitor using a desalting column or buffer exchange spin column.

-

-

Mass Spectrometry Analysis:

-

Analyze the protein samples by direct infusion into an electrospray ionization mass spectrometer.

-

Acquire mass spectra under conditions optimized for non-covalent complexes to maintain the integrity of the CDK2/Cyclin A complex, if desired, or under denaturing conditions (e.g., acetonitrile/water/formic acid) to analyze the individual protein adduct.[9]

-

-

Data Analysis:

-

Deconvolute the resulting multiply charged ion series to determine the intact mass of the protein.

-

Compare the mass of the this compound-treated CDK2 with the DMSO-treated control.

-

A mass increase corresponding to the molecular weight of this compound (413.50 g/mol ) confirms the formation of a 1:1 covalent adduct.

-

Cell-Based Western Blot for Retinoblastoma (Rb) Protein Phosphorylation

This assay assesses the ability of this compound to inhibit CDK2 activity within a cellular context by measuring the phosphorylation of its downstream substrate, Rb.

-

Cell Culture and Treatment:

-

Culture a relevant cell line, such as the human uterine sarcoma cell line SKUT-1B, which expresses wild-type Rb.[10]

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-24 hours).[1]

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb at Ser807/811).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

To ensure equal protein loading, re-probe the same membrane with an antibody for total Rb and a loading control protein (e.g., GAPDH or β-actin).

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Rb signal to the total Rb signal to determine the extent of phosphorylation inhibition by this compound.

-

Conclusion

The initial characterization of this compound reveals it as a potent, irreversible, and covalent inhibitor of CDK2. Its mechanism of targeting a less-conserved lysine residue (Lys89) outside the ATP-binding pocket presents a promising avenue for achieving selectivity. Biochemical assays have quantified its high potency, and cell-based experiments have confirmed its ability to inhibit the downstream phosphorylation of the Rb protein, a critical event in cell cycle progression. The experimental protocols and workflows detailed in this guide provide a framework for the evaluation of this and similar kinase inhibitors, underscoring the multi-faceted approach required to validate novel therapeutic candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and Characterization of an Irreversible Inhibitor of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. carnabio.com [carnabio.com]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]

NU6300: A Technical Guide to its Role in Eukaryotic Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6300 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cell cycle progression, and its potential as a research tool and therapeutic agent. Detailed experimental protocols for assessing its activity are provided, alongside a summary of its known inhibitory constants and visualizations of the relevant signaling pathways. Recent findings on its off-target effects, particularly the inhibition of Gasdermin D (GSDMD), are also discussed, highlighting the multifaceted nature of this compound.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the central engine of the cell cycle, driving progression through its distinct phases. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound has emerged as a significant tool for studying the role of CDK2 in cell cycle control. It is a covalent, irreversible, and ATP-competitive inhibitor of CDK2.[1] This guide will delve into the specifics of its interaction with CDK2, the downstream consequences for cell cycle regulation, and provide practical information for researchers utilizing this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK2. It achieves this through a covalent and irreversible binding to the kinase, distinguishing it from many reversible ATP-competitive inhibitors.[1] This irreversible nature leads to a sustained inhibition of CDK2 activity within the cell.

The high selectivity of this compound for CDK2 is attributed to its covalent attachment to the Lys89 residue of CDK2.[2][3] The vinyl sulfone moiety of this compound reacts with the ε-amino group of Lys89, a residue located just outside the highly conserved ATP-binding cleft of protein kinases. This unique binding mechanism contributes to its selectivity.[2][3]

Quantitative Data

| Target | Inhibitor | IC50 (µM) | Notes |

| CDK2 | This compound | 0.16 | Covalent, irreversible, and ATP-competitive inhibitor.[1] |

| Other CDKs (CDK1, CDK4, CDK6, etc.) | This compound | Data not available | Reported to be a selective CDK2 inhibitor.[2][3] |

Role in Eukaryotic Cell Cycle Regulation

CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the G1/S transition and S phase progression. A key substrate of the CDK2/cyclin complexes is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and leading to a cell cycle arrest at the G1/S boundary. Acute incubation with this compound has been shown to produce a durable inhibition of Rb phosphorylation in cells, consistent with its irreversible mechanism of action.[4]

Signaling Pathway

The following diagram illustrates the canonical CDK2-Rb signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits the active CDK2-Cyclin E/A complex, preventing Rb phosphorylation.

Off-Target Effects: Inhibition of Gasdermin D

Recent research has uncovered a significant off-target effect of this compound: the direct inhibition of Gasdermin D (GSDMD), a key executioner protein in pyroptosis, a form of inflammatory cell death.[5][6] This inhibition is independent of its CDK2 activity. This compound covalently modifies cysteine-191 of GSDMD, which blocks its cleavage and subsequent pore formation, thereby inhibiting pyroptosis.[5][6]

This discovery opens new avenues for the application of this compound in studying inflammatory processes and positions it as a potential lead compound for the development of anti-inflammatory therapies.[5]

GSDMD Inhibition Pathway

The following diagram illustrates the mechanism of GSDMD inhibition by this compound.

Caption: this compound covalently modifies Cys191 on GSDMD, preventing its cleavage and pyroptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This protocol details the detection of phosphorylated Rb in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest (e.g., SKUT-1B)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphatase inhibitors

-

Protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with lysis buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb normalized to total Rb and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with this compound or DMSO as described in the previous protocol.

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

LDH Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (for maximum LDH release control)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat the cells with a serial dilution of this compound or DMSO. Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells treated with lysis buffer).

-

Incubation: Incubate the plate for the desired treatment duration.

-

Assay:

-

Thirty minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" wells.

-

Centrifuge the plate to pellet any detached cells.

-

Transfer the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate in the dark at room temperature for the time specified in the kit's instructions (typically 30 minutes).

-

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release in treated samples to the spontaneous and maximum release controls.

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for evaluating a CDK inhibitor like this compound.

Caption: A standard workflow for assessing the effects of this compound on cancer cell lines.

Conclusion

This compound is a valuable chemical probe for elucidating the intricate role of CDK2 in eukaryotic cell cycle regulation. Its covalent and irreversible mechanism of action provides a distinct advantage for achieving sustained target inhibition. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers working with this compound. Furthermore, the discovery of its potent GSDMD inhibitory activity expands its utility beyond cell cycle research into the realm of inflammation and pyroptosis. Future investigations into the full kinase selectivity profile of this compound will further refine its application as a specific research tool and guide its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of an Irreversible Inhibitor of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

The Dual-Inhibitory Function of NU6300: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 has emerged as a molecule of significant interest due to its unique dual-inhibitory function, targeting two distinct and critical cellular pathways: cell cycle progression and programmed cell death. Initially identified as a potent and covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle transition, recent groundbreaking research has unveiled its second major function as a specific, covalent inhibitor of Gasdermin D (GSDMD), the executioner protein of pyroptosis, a form of inflammatory cell death. This guide provides an in-depth technical overview of the dual-inhibitory actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against its two primary targets has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Parameter | Value | Assay Type | Reference |

| CDK2 | IC50 | 0.16 µM | Biochemical Kinase Assay | [1] |

| GSDMD | Kd | 36.12 µM | Microscale Thermophoresis (MST) |

Table 1: Quantitative Inhibitory Data for this compound.

A kinase selectivity screen of this compound against a panel of 131 protein kinases revealed that at a concentration of 1 µM, only 13 kinases showed less than 25% remaining activity, indicating a notable degree of selectivity for CDK2 among the kinome.

Core Mechanisms of Action

This compound functions as a covalent inhibitor, forming irreversible bonds with its target proteins. This mechanism contributes to its durable inhibitory effects within a cellular context.

-

Inhibition of CDK2: this compound covalently binds to the Lys89 residue in the ATP-binding pocket of CDK2. This modification prevents the binding of ATP, thereby inhibiting the kinase activity of the CDK2/cyclin complex. The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, by preventing the phosphorylation of key substrates such as the Retinoblastoma (Rb) protein.

-

Inhibition of Gasdermin D (GSDMD): this compound specifically targets the Cys191 residue of GSDMD. This covalent modification blocks the cleavage of GSDMD by inflammatory caspases (e.g., caspase-1, -4, -5, and -11). As GSDMD cleavage is a prerequisite for its pore-forming activity, this compound effectively inhibits pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.

Signaling Pathways and Experimental Workflows

CDK2-Mediated Cell Cycle Regulation

The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

GSDMD-Mediated Pyroptosis Pathway

The diagram below outlines the key steps in the pyroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound Activity

The following diagram provides a logical workflow for the experimental characterization of this compound.

Experimental Protocols

In Vitro CDK2 Kinase Assay (Adapted from Anscombe et al., 2015)

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

-

Add recombinant human CDK2/Cyclin A enzyme to a final concentration of 10 nM.

-

Add Histone H1 as a substrate to a final concentration of 1 µg/µL.

-

Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection:

-

Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer.

-

Analyze the phosphorylation of Histone H1 by SDS-PAGE followed by autoradiography (if using [γ-³²P]ATP) or by Western blot using a phospho-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based GSDMD Cleavage and Pyroptosis Assay (Adapted from Jiang et al., 2024)

-

Cell Culture and Treatment:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1 hour.

-

Induce pyroptosis by adding 10 µM nigericin for 1 hour.

-

-

GSDMD Cleavage Analysis (Western Blot):

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the N-terminal of GSDMD and a loading control (e.g., GAPDH).

-

Visualize the bands using a chemiluminescence detection system. The appearance of the cleaved GSDMD-N-terminal fragment (p30) indicates GSDMD cleavage.

-

-

Pyroptosis Quantification (LDH Release Assay):

-

Collect the cell culture supernatant.

-

Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

-

-

IL-1β Release Measurement (ELISA):

-

Measure the concentration of IL-1β in the cell culture supernatant using a human IL-1β ELISA kit, according to the manufacturer's protocol.

-

Conclusion

This compound represents a novel class of dual-function inhibitors with significant potential for both basic research and therapeutic development. Its ability to concurrently modulate cell cycle progression and inflammatory cell death opens up new avenues for investigating the interplay between these fundamental cellular processes. The detailed information provided in this guide serves as a comprehensive resource for researchers aiming to explore and harness the unique properties of this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

References

NU6300: A Covalent Inhibitor of Gasdermin D with Therapeutic Potential in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammatory diseases represent a significant global health burden, and the development of novel therapeutic strategies remains a critical area of research. Recent findings have identified NU6300, a compound previously characterized as a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), as a potent inhibitor of Gasdermin D (GSDMD). GSDMD is a key executioner protein in the pyroptotic cell death pathway, a highly inflammatory form of programmed cell death implicated in the pathogenesis of numerous inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent for inflammatory diseases. It details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Pyroptosis is an inflammatory form of programmed cell death initiated by the activation of inflammasomes.[1][2][3] This process is characterized by the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, leading to the formation of pores in the cell membrane.[1][2][3] These pores disrupt the osmotic potential of the cell, causing it to swell and lyse, releasing pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18 into the extracellular space.[1] Dysregulated GSDMD-mediated pyroptosis is a central driver of pathology in a wide range of inflammatory diseases, including inflammatory bowel disease and sepsis.[1][2][3]

This compound was initially identified as a covalent and irreversible inhibitor of CDK2.[1] However, recent research has unveiled a novel and potent anti-inflammatory function of this compound through the direct inhibition of GSDMD.[1][2][3] This guide will delve into the technical details of this compound's action as a GSDMD inhibitor and its therapeutic potential.

Mechanism of Action of this compound in Inhibiting Inflammation

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting GSDMD, thereby blocking the execution of pyroptosis.[1][2][3] The primary mechanism involves a dual action on GSDMD: inhibition of its cleavage and impairment of its palmitoylation.[1][2][3]

2.1. Covalent Modification of GSDMD

This compound covalently binds to cysteine-191 (Cys191) in the linker region of GSDMD.[1][2][3] This modification physically obstructs the cleavage of GSDMD by inflammatory caspases, a critical step for the release of the pore-forming N-terminal domain (GSDMD-N).[1][2][3]

2.2. Impairment of GSDMD Palmitoylation

In addition to blocking cleavage, this compound also impairs the palmitoylation of both full-length GSDMD and the GSDMD-N fragment.[1][2][3] Palmitoylation is a crucial post-translational modification that facilitates the trafficking of GSDMD-N to the plasma membrane, where it oligomerizes to form pores.[1] By inhibiting this process, this compound prevents the localization of GSDMD-N to the membrane, further ensuring the blockade of pyroptosis.[1][2][3]

2.3. Signaling Pathway